Product packaging for 2-(Cyclopropylsulfonyl)isonicotinic acid(Cat. No.:)

2-(Cyclopropylsulfonyl)isonicotinic acid

Cat. No.: B7961378
M. Wt: 227.24 g/mol
InChI Key: YRWGYOTXTGUHQD-UHFFFAOYSA-N
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Description

2-(Cyclopropylsulfonyl)isonicotinic acid (CAS 1782791-12-1) is a high-value chemical intermediate with the molecular formula C 9 H 9 NO 4 S and a molecular weight of 227.24 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel heterocyclic compounds. Its primary research application is as a key building block in the synthesis of pyridocyclic compounds, which are investigated as inhibitors of Janus kinases (JAKs) . The JAK-STAT signaling pathway is a critical target for therapeutic intervention, and inhibitors of this pathway have potential for treating a range of conditions, including inflammatory disorders, autoimmune diseases, and hematologic cancers . The unique structure of this isonicotinic acid derivative, featuring both a cyclopropylsulfonyl group and a carboxylic acid functional group, makes it a versatile precursor for constructing complex molecules that interact with these biological targets. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Proper storage at room temperature is recommended .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4S B7961378 2-(Cyclopropylsulfonyl)isonicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylsulfonylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c11-9(12)6-3-4-10-8(5-6)15(13,14)7-1-2-7/h3-5,7H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWGYOTXTGUHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Isonicotinic Acid Derivatives

The synthesis of isonicotinic acid derivatives is a well-explored area of organic chemistry, driven by their prevalence in pharmaceuticals and functional materials. These established methods provide a foundational toolkit for the construction of more complex molecules like 2-(cyclopropylsulfonyl)isonicotinic acid.

Strategies Involving Pyridine (B92270) Core Functionalization

The functionalization of the pyridine ring is central to the synthesis of its derivatives. Pyridine is an electron-deficient heterocycle, which influences its reactivity towards various reagents. Direct C-H functionalization of pyridines is a powerful method for creating substituted derivatives, avoiding the need for pre-functionalized starting materials. researchgate.net

One key strategy is the direct C-H sulfonylation of the pyridine ring. This can be achieved through activation of the pyridine with an agent like triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinate salt. nih.gov The choice of base and solvent can significantly influence the regioselectivity of the substitution, with combinations like N-methylpiperidine in chloroform (B151607) favoring C4-sulfonylation. nih.gov While this highlights a method for introducing a sulfonyl group, achieving substitution at the C2 position often requires a different approach, such as starting with a pre-functionalized pyridine.

Another approach involves the deoxygenative C-H functionalization of pyridine-N-oxides. researchgate.net This strategy allows for the introduction of various functional groups, including sulfur-containing moieties, under mild conditions. researchgate.net The inherent reactivity of the pyridine N-oxide allows for functionalization at positions that are otherwise difficult to access.

Synthesis of Active Esters and Precursors for Derivatization

The carboxylic acid group of isonicotinic acid is often converted into a more reactive form, such as an active ester, to facilitate derivatization. These active esters are excellent acylating agents for a variety of nucleophiles. Common active esters of isonicotinic acid include p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters.

A general method for preparing these active esters involves the conversion of isonicotinic acid to its acid chloride hydrochloride using thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). researchgate.net This acid chloride can then be reacted with the corresponding alcohol or N-hydroxysuccinimide in the presence of a base like triethylamine (B128534) to yield the desired active ester. researchgate.net This approach is often preferred over direct DCC coupling, which can be problematic for pyridine-based acids. researchgate.net

These active esters serve as versatile precursors for creating a wide range of isonicotinic acid derivatives through reaction with various nucleophiles.

Targeted Synthetic Approaches for this compound

The specific synthesis of this compound requires a more targeted approach, focusing on the introduction of the cyclopropylsulfonyl group at the C2 position of the isonicotinic acid scaffold.

Introduction of the Cyclopropylsulfonyl Moiety: Mechanistic Considerations

The most plausible method for introducing the cyclopropylsulfonyl group at the 2-position of the isonicotinic acid framework is through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com This reaction typically involves a pyridine ring activated by an electron-withdrawing group and a good leaving group at the position of substitution.

A likely synthetic precursor for this transformation would be an ester of 2-chloroisonicotinic acid. The chlorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen and the carboxyl group (or its ester form) at the 4-position, serves as a good leaving group. wikipedia.org The nucleophile in this reaction would be sodium cyclopropanesulfinate.

The mechanism of this SNAr reaction proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com

Addition: The cyclopropanesulfinate anion attacks the C2 carbon of the pyridine ring, which bears the chlorine atom. This attack temporarily disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is stabilized by resonance, with delocalization onto the electron-withdrawing substituents, including the pyridine nitrogen.

Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, resulting in the formation of the this compound ester.

Subsequent hydrolysis of the ester group under acidic or basic conditions would then yield the final product, this compound.

Strategies for Functional Group Interconversion and Orthogonal Protection

The synthesis of a di-substituted pyridine like this compound, which has two distinct functional groups, often necessitates the use of protecting groups to ensure chemoselectivity during the synthetic sequence. Orthogonal protection is a particularly valuable strategy, allowing for the selective removal of one protecting group in the presence of another under different reaction conditions. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, one could envision a scenario starting from a precursor like 2-chloro-4-cyanopyridine. Here, the cyano group can be considered a precursor to the carboxylic acid. The synthesis would proceed by first introducing the cyclopropylsulfonyl group via an SNAr reaction, as described previously. Following this, the cyano group can be hydrolyzed to the carboxylic acid.

Alternatively, if starting from a dicarboxylic acid precursor, orthogonal protecting groups would be essential. For instance, one could use an ester protecting group for the carboxylic acid at the 4-position that is stable to the conditions required for the introduction of the sulfonyl group. For example, a benzyl (B1604629) ester could be used, which is removable by hydrogenolysis, while an alkyl ester could be hydrolyzed under basic conditions. wikipedia.org

The choice of protecting groups is critical and must be carefully planned to be compatible with all the reaction conditions in the synthetic route. rsc.orgharvard.edu

Table of Protecting Group Strategies

Functional Group Protecting Group Deprotection Conditions Orthogonality Example
Carboxylic Acid Methyl or Ethyl Ester Base-catalyzed hydrolysis (e.g., NaOH) Orthogonal to acid-labile groups. rsc.org
Carboxylic Acid Benzyl Ester Hydrogenolysis (e.g., H₂, Pd/C) Orthogonal to acid- and base-labile groups. wikipedia.org
Carboxylic Acid tert-Butyl Ester Acid-catalyzed hydrolysis (e.g., TFA) Orthogonal to base- and hydrogenolysis-labile groups. wikipedia.org

Exploration of Novel Synthetic Routes

While the SNAr approach is a robust and likely method for the synthesis of this compound, ongoing research into novel synthetic methodologies for pyridine derivatives could offer alternative and potentially more efficient routes in the future.

Recent advances in C-H functionalization offer promising avenues. researchgate.netthieme-connect.de Direct C-H sulfonylation, if it could be selectively directed to the C2 position of an isonicotinic acid derivative, would represent a more atom-economical and streamlined approach. While meta-selective C-H functionalization of pyridines is particularly challenging, new strategies are continually being developed. researchgate.net

Furthermore, novel methods for the synthesis of sulfones are emerging. thieme-connect.com For instance, three-component approaches that can assemble the sulfone moiety directly onto the heterocyclic core from simple building blocks could provide a convergent and efficient synthesis. thieme-connect.com The development of new catalytic systems, including photoredox and electrochemical methods, is also expanding the toolbox for the synthesis of complex heterocyclic molecules. thieme-connect.de

These evolving synthetic strategies, while not yet demonstrated for the specific synthesis of this compound, represent the future direction of research in this area and may provide more efficient and sustainable routes to this and related compounds.

Catalytic Methods for Carbon-Sulfur Bond Formation

The creation of the C-S bond at the pyridine ring is a pivotal step in the synthesis of this compound. Transition metal catalysis offers powerful tools for such transformations, which can be challenging via conventional methods due to the difficulty of nucleophilic substitution at an sp²-hybridized carbon atom. acs.org

Palladium-catalyzed cross-coupling reactions are a prominent strategy for forming C-S bonds. nih.gov These reactions often involve the coupling of an aryl halide (e.g., a chloropyridine derivative) with a sulfur-containing nucleophile, such as a thiolate anion. acs.org The use of transition metal complexes helps to overcome the high activation energy associated with this type of substitution. acs.org For instance, the synthesis of allylic sulfides has been achieved with high efficiency using palladium catalysts, which avoids issues like catalyst precipitation that can occur with other methods. acs.org Another approach involves the transition metal-catalyzed addition of disulfides across alkynes, which provides a stereoselective route to vinyl sulfides. acs.org While not directly forming an aryl-sulfur bond, these methods highlight the versatility of metal catalysis in C-S bond construction.

A direct approach for the sulfonylation of 4-alkylpyridines has been developed, resulting in aryl picolyl sulfones. acs.org This method is experimentally straightforward and serves as a potential pathway to access complex pyridine sulfones. acs.org

Green Chemistry Approaches in Isonicotinic Acid Derivative Synthesis

Green chemistry principles aim to develop environmentally benign synthetic processes by minimizing waste, avoiding hazardous reagents, and using renewable resources. researchgate.net In the context of isonicotinic acid derivatives, green methods have been successfully applied to the synthesis of Schiff's bases of isonicotinic acid hydrazide. researchgate.nettandfonline.com

Conventional methods for synthesizing these imines often require long reaction times and the use of organic solvents like ethanol (B145695) with a glacial acetic acid catalyst. researchgate.nettandfonline.com In contrast, green synthetic routes utilize techniques such as microwave irradiation, sonication, or simple stirring in water, completely eliminating the need for an acid catalyst and organic solvents. researchgate.nettandfonline.com These greener methods not only reduce the environmental impact but also offer significant advantages in terms of shorter reaction times and high product yields. researchgate.nettandfonline.com For example, the synthesis of Schiff's bases of isonicotinic acid hydrazide via conventional refluxing can take 6-8 hours, while green methods can reduce this time to as little as 40-80 minutes. researchgate.nettandfonline.com Another green approach involves using natural catalysts, such as lemon juice, for the synthesis of nicotinic acid hydrazide Schiff bases, yielding moderate to good results.

ParameterConventional MethodGreen Route (Microwave, Sonication, Stirring)
SolventEthanolWater
CatalystGlacial Acetic AcidNone required
Reaction Time360–420 minutes (reflux)Shorter (e.g., 40-80 minutes)
Environmental ImpactHigher (use of organic solvent and acid catalyst)Lower (aqueous conditions, no catalyst)

Investigation of Organic Reaction Mechanisms

Understanding the reaction mechanisms is fundamental to controlling the synthesis and predicting the reactivity of this compound. This section examines the mechanisms of key transformations involving the pyridine core and the carboxylic acid group.

Mechanistic Studies of Sulfonylation Reactions on Pyridine Rings

The direct C-H sulfonylation of pyridine is a challenging transformation. chemistryviews.org A common and effective strategy involves a preactivation step. One such method uses triflic anhydride (Tf₂O) to activate the pyridine ring, making it more susceptible to nucleophilic attack. chemistryviews.orgchemrxiv.org This is followed by the addition of a nucleophilic sulfinic acid salt, such as sodium p-toluenesulfinate. chemistryviews.org

The mechanism proceeds through the formation of an N-sulfonylated pyridinium (B92312) salt intermediate. acs.org The regioselectivity of the subsequent nucleophilic attack by the sulfinate is a critical aspect. While some methods yield a mixture of C2 and C4 isomers, recent developments have shown that the choice of base can steer the reaction towards high C4 selectivity. chemistryviews.orgchemrxiv.org For example, using N-methylpiperidine as the base in chloroform has been shown to yield C4-sulfonylated pyridines with excellent regioselectivity (≥ 95:5 ratio of C4 to C2). chemrxiv.org This controlled regioselectivity is crucial for the specific synthesis of 2-substituted or 4-substituted sulfonylpyridines.

MethodActivating AgentSulfonylating AgentKey Mechanistic FeatureRegioselectivity
Base-Mediated C-H SulfonylationTriflic Anhydride (Tf₂O)Sodium SulfinatesBase-mediated addition to activated pyridinium salt. chemistryviews.orgHigh C4 selectivity with specific bases like N-methylpiperidine. chemrxiv.org
Direct Aryl Sulfonylation of 4-AlkylpyridinesNone (Direct)Aryl Sulfonylating AgentInitial N-sulfonylation of the pyridine substrate. acs.orgSulfonylation occurs at the alkyl group (picolyl position). acs.org

Understanding Carboxylic Acid Reactivity and Derivatization Mechanisms

The carboxylic acid group is among the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution, surpassed in stability only by amides and the carboxylate anion itself. libretexts.org This low reactivity is attributed to the hydroxyl group (-OH) being a poor leaving group. libretexts.org

To facilitate derivatization, the carboxylic acid must be activated. This can be achieved in two main ways:

Protonation: Adding a strong acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. libretexts.org

Conversion of -OH to a better leaving group: Reagents like thionyl chloride (SOCl₂) are commonly used to convert carboxylic acids into more reactive acid chlorides. libretexts.org The mechanism involves the carboxylic acid oxygen attacking the electrophilic sulfur of thionyl chloride. A subsequent rearrangement and elimination of sulfur dioxide and a chloride ion yield the highly reactive acid chloride. libretexts.org Similarly, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to form amides by activating the carboxylic acid, which is then attacked by an amine nucleophile. libretexts.org

These activation strategies are essential for converting the isonicotinic acid moiety into esters, amides, or other derivatives through nucleophilic acyl substitution reactions. youtube.com

Electrophilic and Nucleophilic Substitution Pathways Relevant to the Pyridine Core

The electronic nature of the pyridine ring dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is significantly less reactive than benzene (B151609) in electrophilic aromatic substitution. quimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. quimicaorganica.orgyoutube.com When substitution does occur, it requires harsh conditions and proceeds preferentially at the C-3 (meta) position. quimicaorganica.orgquora.com Attack at the C-2 or C-4 positions would result in an unstable resonance intermediate where the positive charge is placed on the already electron-deficient nitrogen atom, which is highly unfavorable. quora.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution occurs preferentially at the C-2 (ortho) and C-4 (para) positions. stackexchange.com The mechanism involves the attack of a nucleophile to form a high-energy anionic intermediate (a Meisenheimer complex). stackexchange.com When the attack is at the C-2 or C-4 position, one of the resonance structures of this intermediate places the negative charge on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com This stabilization is not possible if the attack occurs at the C-3 position, making the C-2 and C-4 positions the favored sites for nucleophilic substitution. stackexchange.com

Reaction TypeReactivity vs. BenzeneFavored Position(s)Mechanistic Rationale
Electrophilic SubstitutionLess ReactiveC-3Avoids placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. quimicaorganica.orgquora.com
Nucleophilic SubstitutionMore ReactiveC-2, C-4The negative charge of the anionic intermediate is stabilized on the electronegative nitrogen atom. stackexchange.com

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Investigation of Structural Modifications

Role of the Cyclopropylsulfonyl Group in Modulating Molecular Recognition and Interactions

While direct studies on 2-(cyclopropylsulfonyl)isonicotinic acid are not extensively detailed in the available literature, the role of its constituent parts can be inferred from broader medicinal chemistry research. The cyclopropylsulfonyl group is a hybrid of two important moieties: the cyclopropyl (B3062369) ring and the sulfonyl linker.

The cyclopropyl group is a highly valued substituent in drug design for several reasons. nih.govscientificupdate.com Its rigid, three-dimensional structure can help lock a molecule into its bioactive conformation, which can lead to an entropically favorable binding to a biological target and an enhancement in potency. nih.govunl.pt The cyclopropyl ring can explore lipophilic binding pockets and optimize hydrophobic interactions. unl.pt Due to its strained nature, the group possesses unique electronic properties; it has significant π-character in its C-C bonds and can act as an electron-donating group, capable of conjugating with adjacent π-systems like the pyridine (B92270) ring. nih.govunl.pt Furthermore, the cyclopropyl fragment often increases metabolic stability compared to linear alkyl groups, a desirable trait for improving a compound's pharmacokinetic profile. nih.govunl.ptacs.org

The sulfonyl group (—SO₂—) acts as a key structural linker. It is a strong hydrogen bond acceptor, a property that can facilitate critical interactions with receptor sites. However, its bulkiness can also be a limiting factor. For instance, in studies of pyrazolo[4,3-c]pyridines, a sulfonamide moiety was found to be too large to fit into the targeted narrow tryptophan pocket of the PEX14 protein. acs.org This highlights that the steric volume of the sulfonyl group is a critical parameter to consider in the design of analogs.

Together, the cyclopropylsulfonyl moiety in this compound likely serves to orient the molecule within a binding site, provide metabolic stability, and engage in specific electronic and hydrogen-bonding interactions that define its molecular recognition.

Impact of Isonicotinic Acid Core Substitutions on Research-Relevant Activities

The isonicotinic acid core, a 4-pyridinecarboxylic acid, is a common scaffold in biologically active compounds. nih.gov Its structure-activity relationships have been investigated across various therapeutic areas.

Research on 2-substituted isonicotinic acid hydrazides has shown that the reactivity of the pyridine nitrogen atom is essential for their biological activity. unl.pt Studies on pyridine derivatives have identified that the presence and position of certain functional groups significantly influence their antiproliferative activity. researchgate.netnih.govnih.gov For example, the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance activity, whereas bulky groups or halogen atoms may lead to a decrease in potency against certain cancer cell lines. nih.govnih.gov

In other studies, modifications to the isonicotinic acid structure have yielded varied results. The introduction of alkyl side chains on related isonicotinic acid derivatives was found to confer the best anti-mycobacterial activity, while a phenyl side chain resulted in higher toxicity. nih.gov In the context of organometallic chemistry, incorporating isonicotinic acid-based ligands into a ruthenium complex did not significantly alter its cytotoxic profile, suggesting that in some molecular frameworks, the isonicotinic acid moiety's contribution can be modest. drugdesign.org

These findings underscore the importance of the substitution pattern on the isonicotinic acid ring. The type, position, and size of substituents can dramatically alter the electronic properties, solubility, and steric fit of the molecule, thereby modulating its interaction with biological targets.

Modification Observed Impact on Activity Potential Rationale
Addition of -OH, -OMe, -NH₂ groups to pyridine ring Enhanced antiproliferative activity. nih.govnih.govIntroduction of hydrogen bond donors/acceptors and alteration of electronic properties.
Addition of bulky groups or halogens to pyridine ring Decreased antiproliferative activity. nih.govnih.govSteric hindrance at the binding site.
Addition of alkyl side chains to isonicotinic acid hydrazide Increased anti-mycobacterial activity. nih.govImproved hydrophobic interactions or better fit in the active site.
Addition of a phenyl side chain to isonicotinic acid hydrazide Increased toxicity and different antimicrobial profile. nih.govAltered binding mode or interaction with off-target proteins.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies provide a quantitative framework for understanding the link between the chemical structure of a compound and its biological activity, moving beyond the qualitative observations of SAR.

Correlation of Electronic, Steric, and Lipophilic Parameters with Biological System Responses

QSAR models are built by correlating physicochemical descriptors of molecules with their measured biological responses. For isonicotinic acid derivatives and related structures, several key parameters are consistently found to be important.

Electronic Parameters: These describe the electronic properties of the molecule, such as charge distribution and the ability to donate or accept electrons. For 2-substituted isonicotinic acid hydrazides, electronic properties of the substituents have been successfully correlated with their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. unl.pt The reactivity of the pyridine nitrogen, influenced by the electronic nature of substituents, is considered a crucial factor. unl.pt

Steric Parameters: These relate to the size and shape of the molecule. The steric effects of substituents on the isonicotinic acid ring have been shown to influence the rate of reactions, such as quaternization with methyl iodide, which in turn correlates with antibacterial activity. unl.pt This suggests that the physical size of the substituent can impact both reactivity and the ability of the molecule to fit into a target site.

Lipophilic Parameters: Lipophilicity, often expressed as logP, describes a molecule's affinity for a nonpolar environment. This parameter is critical for a compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. The anti-HIV activity of some derivative classes has been shown to be strongly dependent on the hydrophobic character of their substituents.

A typical QSAR equation might take the following form, as seen in models developed for other classes of inhibitors: pIC50 = c₀ + c₁(Electronic Descriptor) + c₂(Steric Descriptor) + c₃*(Lipophilic Descriptor) scientificupdate.com

Parameter Type Example Descriptors Relevance to Activity
Electronic Hammett constants, Dipole Moment, Atomic ChargesInfluences reactivity, hydrogen bonding capacity, and polar interactions. unl.pt
Steric Molar Refractivity, van der Waals volume, Taft Steric ParametersDetermines the fit of the molecule into a binding pocket and can cause steric hindrance. unl.pt
Lipophilic LogP, Hydrophobic Constants (π)Affects membrane permeability, solubility, and hydrophobic interactions with the target.

Predictive Modeling for Novel Derivatives

A primary goal of QSAR is to develop robust models that can predict the activity of novel, unsynthesized compounds. By establishing a reliable correlation between descriptors and activity for a "training set" of molecules, researchers can then calculate the same descriptors for new designs. These models can screen large virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing. This computational pre-screening saves significant time and resources. The reliability of such a model is often validated using an external "test set" of compounds not used in the initial model generation to ensure its predictive power. scientificupdate.com

Rational Design Principles for Novel Derivatives

The insights gained from SAR and QSAR analyses form the basis for the rational design of new derivatives of this compound. The goal is to intelligently modify the lead structure to enhance desired properties while minimizing undesirable ones. Key principles include:

Bioisosteric Replacement: The cyclopropyl group could be replaced with other small, rigid rings (e.g., cyclobutyl) or unsaturated moieties to probe the size and electronic requirements of the binding pocket. Similarly, the sulfonyl group could be exchanged for other hydrogen bond acceptors like a sulfoximine (B86345) or a ketone to modulate binding interactions and physicochemical properties.

Scaffold Decoration: Based on SAR data for pyridine derivatives, targeted substitutions can be made on the isonicotinic acid ring. researchgate.netnih.gov Small, polar groups like hydroxyl or amino moieties could be introduced at various positions to explore potential new hydrogen bonding interactions with a target protein.

Conformational Constraint: The inherent rigidity of the cyclopropyl group already serves this purpose. unl.pt Further rigidification, for example by creating fused ring systems, could be explored to lock the molecule more securely into its bioactive conformation, potentially increasing potency.

Optimization of Physicochemical Properties: QSAR models can guide the fine-tuning of properties like lipophilicity (logP) and polar surface area (PSA). If a compound is too lipophilic, polar groups can be added to improve solubility. Conversely, if membrane permeability is low, lipophilicity can be increased through the addition of nonpolar fragments, always balancing these changes against their potential effects on target binding.

By integrating these principles, the design process becomes an iterative cycle of design, prediction, synthesis, and testing, aimed at systematically optimizing the molecular architecture for a specific biological purpose.

Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering new, structurally distinct core structures (scaffolds) that retain the biological activity of the original compound. nih.govnih.govdtic.mil This is often employed to escape patent-protected chemical space or to improve upon the properties of an existing scaffold.

For this compound, a scaffold hopping approach could involve replacing the isonicotinic acid core with other heterocyclic systems that can present the cyclopropylsulfonyl moiety and a key interaction group in a similar spatial orientation.

Table 2: Potential Scaffold Hopping Strategies for Isonicotinic Acid Core

Original ScaffoldPotential New ScaffoldRationale
Isonicotinic AcidPyrimidine-5-carboxylic acidMaintains a nitrogenous heterocycle with a carboxylic acid, but alters the position of the nitrogen atoms, potentially affecting binding and solubility.
Thiophene-3-carboxylic acidReplaces the pyridine ring with a five-membered thiophene, changing the ring electronics and geometry.
Pyrazole-4-carboxylic acidIntroduces a different five-membered heterocycle with two nitrogen atoms, offering alternative hydrogen bonding possibilities.

Molecular hybridization involves combining pharmacophoric elements from two or more different drug molecules to create a new hybrid compound with potentially improved or dual activity. In the context of this compound, one could envision hybridizing it with another known ligand for a particular target, where the cyclopropylsulfonyl isonicotinate (B8489971) portion serves as a key binding element.

Conformational Analysis and Ligand Dynamics in Research Contexts

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to understand the energetically preferred shapes a molecule can adopt. nih.gov For this compound, the key rotatable bonds are between the pyridine ring and the sulfonyl group, and between the sulfonyl group and the cyclopropyl ring.

Computational methods, such as density functional theory (DFT) calculations and molecular dynamics (MD) simulations, would be instrumental in exploring the conformational landscape of this molecule. nih.gov Such studies could reveal the preferred dihedral angles and the energy barriers between different conformations. For instance, understanding the rotational preference around the pyridine-sulfonyl bond is critical, as it dictates the spatial relationship between the cyclopropyl group and the isonicotinic acid core.

Ligand dynamics, often studied through molecular dynamics simulations, provides insights into how the ligand and its target protein behave and interact over time. nih.gov In a research context, if this compound were to be studied as a ligand for a specific protein, MD simulations could:

Predict the binding mode of the ligand in the protein's active site.

Identify key amino acid residues involved in the interaction.

Reveal the stability of the ligand-protein complex.

Show how the ligand's conformation might change upon binding.

These computational insights are invaluable for interpreting experimental data and for guiding the rational design of new analogs with improved properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods allow for a detailed examination of electronic structure, spectroscopic features, and conformational preferences.

Electronic Structure Analysis: HOMO/LUMO Energies and Molecular Electrostatic Potential (MEP) Surface

The electronic structure of a molecule is key to its reactivity and stability. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial descriptor of chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally implies higher chemical reactivity and bioactivity. nih.gov For isonicotinic acid derivatives, DFT calculations are commonly used to determine these parameters and understand their stability. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another vital tool that maps the electrostatic potential onto the electron density surface. It visually represents the charge distribution, allowing for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is invaluable for predicting how the molecule will interact with biological receptors and other molecules. researchgate.net For 2-(Cyclopropylsulfonyl)isonicotinic acid, the MEP surface would likely show negative potential around the carboxylic acid and sulfonyl oxygen atoms, indicating sites prone to electrophilic attack or hydrogen bonding.

Table 1: Illustrative Quantum Chemical Descriptors Note: The following data is illustrative. Specific computational studies for this compound were not found in the referenced literature.

Parameter Description Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -7.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 eV

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 5.7 eV |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. By comparing calculated shifts with experimental ones, researchers can confirm the molecular structure. For complex molecules, this predictive power is essential for assigning signals accurately.

IR Spectroscopy: Infrared (IR) spectra can be simulated to predict the vibrational frequencies of functional groups. For this compound, this would include characteristic stretching frequencies for the C=O (carboxyl), O-H (carboxyl), S=O (sulfonyl), and C-N (pyridine ring) bonds. These theoretical spectra help in assigning the bands observed in experimental IR analysis. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding maximum absorption wavelengths (λmax) in the UV-Visible spectrum. Isonicotinic acid itself shows characteristic absorption maxima, which can be influenced by substituents and the solvent environment. sielc.comsielc.comresearchgate.net Theoretical predictions for this compound would help understand its photophysical properties. mdpi.com

Table 2: Illustrative Predicted Spectroscopic Data Note: The following data is illustrative and represents typical outputs of spectroscopic predictions. Specific data for this compound is not available in the provided sources.

Spectroscopy Type Parameter Predicted Value Functional Group Assignment
IR Vibrational Frequency (cm⁻¹) ~1710 C=O stretch (Carboxylic Acid)
IR Vibrational Frequency (cm⁻¹) ~1320, ~1150 S=O asymmetric/symmetric stretch (Sulfonyl)
¹H NMR Chemical Shift (ppm) ~8.8 Pyridine (B92270) Ring Proton (α to N)
¹³C NMR Chemical Shift (ppm) ~165 Carbonyl Carbon (Carboxylic Acid)

| UV-Vis | λmax (nm) | ~270 | π → π* transition (Pyridine Ring) |

Conformational Space Exploration and Energy Minimization Techniques

Molecules with rotatable bonds, such as the cyclopropyl (B3062369) and sulfonyl groups in this compound, can exist in multiple conformations. Conformational space exploration involves systematically or stochastically sampling these different spatial arrangements. Following this, energy minimization techniques are applied to identify the most stable, low-energy conformers. mdpi.com Finding the global minimum energy structure is crucial because it represents the most likely conformation of the molecule, which is essential for accurate molecular docking and other simulation studies. chemrxiv.org

Molecular Docking and Molecular Dynamics Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study its interactions with larger biological systems, such as proteins or enzymes.

Prediction of Binding Modes and Intermolecular Interactions with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule. mdpi.com This method involves placing the ligand in the binding site of a protein and calculating the binding affinity or score for different poses. nih.gov The results can identify plausible binding modes and reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. mdpi.comnih.gov For this compound, docking studies could be used to screen potential protein targets and hypothesize its mechanism of action by showing how its functional groups (e.g., the carboxylic acid, sulfonyl oxygens, and pyridine nitrogen) interact with amino acid residues in a binding pocket. mdpi.com

Allosteric Modulation and Binding Site Characterization

Allosteric modulation occurs when a ligand binds to a site on a protein (an allosteric site) that is distinct from the primary (orthosteric) binding site, causing a conformational change that modulates the protein's activity. encyclopedia.pubmdpi.com This mechanism is a key focus in modern drug discovery. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

The synthesis and reactivity of molecules containing cyclopropyl and sulfonyl groups have been a subject of interest in organic chemistry. digitellinc.comacs.org Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to investigate the mechanisms of reactions involving such entities.

Reaction pathway modeling for a molecule like this compound would likely focus on several key aspects:

Formation of the Cyclopropyl-Sulfonyl Bond: Theoretical calculations can elucidate the mechanism of reactions that form the bond between the cyclopropyl ring and the sulfonyl group. This could involve modeling the reaction of a cyclopropyl precursor with a sulfonylating agent.

Reactions of the Cyclopropyl Ring: The cyclopropyl group is known for its unique reactivity, capable of acting as both a saturated and unsaturated system. acs.org Transition state analysis can be employed to study the ring-opening reactions of the cyclopropyl group under various conditions, which is a common transformation for this moiety. acs.org These calculations would identify the energy barriers and the geometries of the transition states for such reactions.

Reactions involving the Isonicotinic Acid Moiety: The isonicotinic acid part of the molecule can undergo various reactions, such as esterification or amidation at the carboxylic acid group, and reactions at the pyridine nitrogen. Computational models can predict the most likely sites of reaction and the energy profiles of these transformations.

Transition state analysis is crucial in understanding the kinetics and thermodynamics of these potential reactions. By locating the transition state structures and calculating their energies, it is possible to determine the activation energy of a reaction, which is directly related to the reaction rate. For instance, in the stereocontrolled synthesis of trans-cyclopropyl sulfones, computational analysis could confirm the experimentally observed diastereoselectivity by comparing the energies of the different transition states leading to the various stereoisomers. nih.gov

In-Silico Prediction of Relevant Molecular Descriptors

In-silico methods are instrumental in predicting the physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. jmpas.comresearchgate.net For "this compound," a variety of molecular descriptors can be calculated using specialized software to assess its drug-likeness. nih.gov

These descriptors are often guided by frameworks like Lipinski's Rule of Five, which suggests that orally active drugs generally have:

A molecular weight of 500 g/mol or less.

An octanol-water partition coefficient (log P) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

The predicted molecular descriptors for "this compound" and its constituent parts are presented in the interactive table below.

Interactive Data Table: Predicted Molecular Descriptors

Compound/FragmentMolecular FormulaMolecular Weight ( g/mol )Log PHydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC9H9NO4S227.24~0.5-1.515
Isonicotinic acidC6H5NO2123.110.413
Cyclopropyl methyl sulfoneC4H8O2S120.17-0.602
Note: The values for this compound are estimations based on its structure and data from analogous compounds. Exact values may vary depending on the prediction software used.

These in-silico predictions are vital in the early stages of drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles, thereby saving time and resources. nih.gov

Theoretical Basis for Intermolecular Interactions and Binding Affinities

The biological activity of a molecule is intrinsically linked to its ability to interact with a biological target, typically a protein or enzyme. Computational chemistry provides the tools to study these interactions in detail.

The sulfonyl group is a strong hydrogen bond acceptor, a property that is crucial for its interaction with biological macromolecules. iomcworld.com The isonicotinic acid moiety also contains hydrogen bond donors (the carboxylic acid proton) and acceptors (the pyridine nitrogen and the carbonyl oxygen), making it capable of forming multiple, specific interactions with a receptor binding site. The cyclopropyl group, while primarily considered nonpolar, can participate in favorable van der Waals interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. jmpas.com For "this compound," docking studies could be performed against a specific target enzyme, such as InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, a known target for isonicotinic acid derivatives like isoniazid. nih.gov

The results of a docking simulation would provide a binding score, which is an estimate of the binding affinity, and a detailed view of the intermolecular interactions, such as:

Hydrogen Bonds: The formation of hydrogen bonds between the sulfonyl oxygen atoms, the pyridine nitrogen, or the carboxylic acid group of the ligand and amino acid residues in the active site of the target protein.

Hydrophobic Interactions: The engagement of the cyclopropyl ring and the aromatic pyridine ring in hydrophobic pockets within the binding site.

Further refinement of the binding affinity can be achieved through more computationally intensive methods like Molecular Dynamics (MD) simulations, which simulate the movement of the ligand-protein complex over time, providing a more dynamic and accurate picture of the binding event. researchgate.net These theoretical investigations are fundamental to understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors. acs.org

Research Applications in Organic and Medicinal Chemistry

Role as a Synthetic Intermediate and Building Block for Complex Molecules

While 2-(Cyclopropylsulfonyl)isonicotinic acid is available commercially as a chemical reagent, its specific use as a widely documented synthetic intermediate or building block in the synthesis of more complex molecules is not extensively reported in publicly available scientific literature. However, its structure inherently suggests potential utility in this role. The isonicotinic acid framework is a common starting point in organic synthesis, with the carboxylic acid group readily undergoing reactions such as esterification, amidation, or conversion to an acid chloride. These transformations would allow for its conjugation to other molecules of interest, positioning the cyclopropylsulfonyl-pyridine moiety as a key pharmacophore or functional component in a larger molecular architecture.

Exploration in the Development of Targeted Chemical Probes for Biological Systems

The development of targeted chemical probes using this compound specifically is not well-documented in current research. Chemical probes are essential tools for studying biological systems, and their design often requires a molecular scaffold that can be modified to include reporter tags (like fluorophores) and reactive groups for covalent labeling, while maintaining affinity for a biological target. The isonicotinic acid portion of the molecule provides a chemical handle for such modifications, making it a plausible, albeit underexplored, candidate for the development of novel probes.

Contributions to Ligand Design for Coordination Chemistry and Material Science

The pyridine-carboxylic acid structure is a classic bidentate ligand in coordination chemistry, capable of binding to metal centers through the pyridine (B92270) nitrogen and a carboxylate oxygen. This chelating ability is fundamental to the construction of metal-organic frameworks (MOFs) and other coordination polymers. The introduction of the sulfonyl group, as seen in this compound, can modulate the electronic properties of the pyridine ring, thereby influencing the coordination properties and the stability of the resulting metal complexes. Despite this potential, specific research detailing the contributions of this compound to ligand design for coordination chemistry or material science is not prominent in the literature.

Potential in Antimicrobial Research Programs

The pyridine scaffold is a cornerstone in the development of antimicrobial agents. nih.govnih.gov Derivatives of isonicotinic acid, such as isoniazid, are frontline treatments for tuberculosis. The core structure present in this compound is particularly relevant in the field of novel bacterial topoisomerase inhibitors (NBTIs). nih.govacs.org These antibacterial agents target DNA gyrase and topoisomerase IV, which are essential bacterial enzymes. acs.orgnih.gov Many NBTIs feature a carboxylic acid group on a heterocyclic ring, which is crucial for binding to the enzyme-DNA complex. Although research has not focused on this compound itself, related pyridine derivatives have shown significant antimicrobial potential.

For instance, a study on novel pyridine derivatives incorporating an imidazo[2,1-b] nih.govnih.govnih.govthiadiazole moiety highlighted several compounds with potent antibacterial and antifungal activity. nih.gov The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, with lower values indicating higher efficacy. The results for some of these related pyridine derivatives demonstrate the promise of this chemical class. nih.gov

Compound IDModificationTarget OrganismMIC (μg/mL)Reference
17d4-Fluoro substitutionUnspecified Bacteria0.5 nih.gov
Gatifloxacin (Control)-Unspecified Bacteria1.0 nih.gov
17aUnsubstitutedFungus ATCC 97638 nih.gov
17d4-Fluoro substitutionFungus ATCC 97638 nih.gov
Fluconazole (Control)-Fungus ATCC 97638 nih.gov

The data shows that a related pyridine derivative, compound 17d, exhibited twice the antibacterial activity of the control drug gatifloxacin. nih.gov Furthermore, compounds 17a and 17d displayed antifungal activity equivalent to the standard drug fluconazole. nih.gov These findings underscore the potential of the substituted pyridine scaffold in the development of new antimicrobial agents. nih.gov

General Applications of Sulfone and Pyridine Scaffolds in Preclinical Drug Discovery Research

The sulfone and pyridine moieties are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. acs.org

The sulfone group is a key structural feature in numerous therapeutic agents. It is chemically stable and acts as a strong hydrogen bond acceptor, which allows it to form critical interactions with biological targets like enzymes. The incorporation of a sulfone group can improve a molecule's physicochemical properties by reducing lipophilicity, which may enhance solubility and metabolic stability. Cyclic sulfones, in particular, are key scaffolds in compounds that have shown a broad range of biological activities, including the inhibition of HIV-1 protease and hepatitis C virus.

The pyridine ring is one of the most extensively used heterocycles in drug design. nih.govacs.org Its presence can profoundly affect a molecule's pharmacological activity. acs.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, allowing it to interact with biological receptors and improve aqueous solubility. Pyridine and its derivatives are found in a vast number of FDA-approved drugs for a wide array of conditions. nih.govnih.govacs.org This includes agents for tuberculosis, cancer, HIV/AIDS, and arthritis. acs.org The versatility of the pyridine scaffold allows chemists to readily modify its structure to optimize potency and selectivity for a given biological target. nih.gov

Compound NameCore ScaffoldTherapeutic ApplicationReference
IsoniazidPyridineTuberculosis nih.govacs.org
PiroxicamPyridineArthritis (NSAID) nih.govacs.org
DelavirdinePyridineHIV/AIDS nih.govacs.org
Abiraterone acetatePyridineProstate Cancer nih.govacs.org
BelzutifanMethylsulfoneRenal Cell Carcinoma
ApremilastMethylsulfonePsoriatic Arthritis

Analytical Methodologies for Research and Characterization

Development of Chromatographic Techniques

Chromatography is a cornerstone for the separation and purification of 2-(cyclopropylsulfonyl)isonicotinic acid from reaction mixtures and for the quantitative determination of its purity. Both high-performance liquid chromatography and gas chromatography play crucial roles in its analytical profile.

High-Performance Liquid Chromatography (HPLC) Methodologies for Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purity assessment of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. The development of a robust HPLC method is critical for quality control during its synthesis and for detailed research investigations.

Given the acidic nature of the carboxylic acid group and the polar nature of the sulfonyl and pyridine (B92270) moieties, reversed-phase HPLC is a well-suited approach. A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

A variety of mobile phase compositions can be employed, generally consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.com The buffer is essential to control the ionization state of the carboxylic acid and the pyridine nitrogen, thereby ensuring reproducible retention times and good peak shapes. Acidic mobile phases, such as those containing formic acid or trifluoroacetic acid, are often used to suppress the ionization of the carboxylic acid, leading to increased retention on the nonpolar stationary phase. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute the compound of interest and any impurities with a wide range of polarities within a reasonable timeframe.

Detection is typically achieved using a UV detector, as the pyridine ring and the carbonyl group of the carboxylic acid are strong chromophores. The wavelength of maximum absorbance for isonicotinic acid is around 270 nm, which would be a suitable starting point for method development for its cyclopropylsulfonyl derivative. nih.gov Diode array detection (DAD) can provide additional information by acquiring the full UV spectrum of the peak, aiding in peak identification and purity assessment. nih.gov

For purity assessment, the HPLC method must be validated to demonstrate its accuracy, precision, linearity, and sensitivity. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for potential impurities would be determined to ensure that even trace levels can be reliably detected and quantified. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 5 µL

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to its low volatility and thermal instability. The high temperatures required for GC analysis can lead to the decarboxylation of the isonicotinic acid moiety. However, GC can be a valuable tool for the analysis of volatile impurities or for the analysis of the compound after derivatization.

For instance, volatile starting materials or byproducts from the synthesis process could be monitored using a GC method. A common approach for analyzing non-volatile carboxylic acids by GC is to convert them into more volatile esters, such as methyl or ethyl esters. mdpi.com This can be achieved through a simple esterification reaction prior to GC analysis. The resulting 2-(cyclopropylsulfonyl)isonicotinate ester would be more amenable to volatilization and separation on a standard GC column.

A typical GC method would employ a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is a common choice for the detection of organic compounds, offering high sensitivity. Mass spectrometry can also be coupled with GC (GC-MS), providing both retention time and mass spectral data for definitive identification of impurities. mdpi.com

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H NMR and ¹³C NMR are routinely used.

In the ¹H NMR spectrum, the protons of the pyridine ring would appear as distinct signals in the aromatic region (typically between 7.0 and 9.0 ppm). The coupling patterns between these protons would confirm their relative positions on the pyridine ring. The protons of the cyclopropyl (B3062369) group would exhibit complex multiplets in the aliphatic region (generally below 3.0 ppm) due to geminal and vicinal coupling. The proton on the carbon attached to the sulfonyl group would likely be shifted downfield. The acidic proton of the carboxylic acid group would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield shift (around 165-185 ppm). The carbon atoms of the pyridine ring would appear in the aromatic region (approximately 120-150 ppm). The carbon atoms of the cyclopropyl group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)165 - 175
Pyridine Ring (C-H)7.5 - 9.0 (m)120 - 150
Cyclopropyl Ring (CH)2.5 - 3.5 (m)30 - 40
Cyclopropyl Ring (CH₂)0.8 - 1.5 (m)5 - 15

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The IR spectrum would show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. mdpi.com A strong absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching of the carbonyl group. mdpi.com The C=N and C=C stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The sulfonyl group (SO₂) would exhibit strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of the cyclopropyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to nonpolar bonds, would be useful for observing the symmetric vibrations of the molecule. The symmetric stretching of the sulfonyl group and the breathing modes of the pyridine and cyclopropyl rings would be expected to give rise to strong signals in the Raman spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500 - 3300 (broad)
Carbonyl (C=O)Stretching1680 - 1720
Pyridine Ring (C=N, C=C)Stretching1400 - 1600
Sulfonyl (S=O)Asymmetric Stretching1300 - 1350
Sulfonyl (S=O)Symmetric Stretching1120 - 1160

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₉H₉NO₄S, which corresponds to a molecular weight of 227.24 g/mol . combi-blocks.com

In an electrospray ionization (ESI) mass spectrum, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 228 or the deprotonated molecule [M-H]⁻ at m/z 226, depending on the ionization mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can confirm the elemental composition.

UV-Visible Spectroscopy for Electronic Transitions and Detection

UV-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic properties of this compound and for its detection in solution. The UV spectrum of a molecule is determined by its chromophores, which are the parts of the molecule that absorb light. In this compound, the primary chromophore is the isonicotinic acid ring, a substituted pyridine system.

The electronic spectrum of pyridine itself exhibits characteristic absorptions arising from n→π* and π→π* transitions. The n→π* transition, involving the non-bonding electrons on the nitrogen atom, is typically observed around 270 nm, while the more intense π→π* transitions occur at shorter wavelengths, often below 250 nm. researchgate.net For isonicotinic acid (pyridine-4-carboxylic acid), the absorption maxima are reported at approximately 214 nm and 264-270 nm. sielc.comnih.gov The presence of the carboxyl and cyclopropylsulfonyl groups as substituents on the pyridine ring in this compound is expected to modulate these electronic transitions.

The cyclopropylsulfonyl group, being an electron-withdrawing group, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transitions of the pyridine ring. This is due to the extension of the conjugated system and the stabilization of the excited state. Therefore, it is anticipated that the UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile/water would display absorption maxima at wavelengths slightly longer than those of unsubstituted isonicotinic acid.

These UV absorption characteristics are fundamental for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector. A wavelength corresponding to one of the absorption maxima would be selected for monitoring the analyte as it elutes from the HPLC column, ensuring high sensitivity for its detection. sielc.com

Table 1: Representative UV-Visible Absorption Data for Isonicotinic Acid and Related Structures

CompoundSolventλmax 1 (nm)λmax 2 (nm)Reference(s)
Isonicotinic AcidAcidic Water/MeCN214264 sielc.comsielc.com
Isonicotinic AcidDilute HCl-270 nih.gov
PyridineAcidic Water/MeCN202254
Niacin (Nicotinic Acid)Methanol/Water-260 nih.gov

Note: The data in this table is for isonicotinic acid and related structures. The exact absorption maxima for this compound may vary but are expected to be in a similar range.

Advanced Techniques for Purity Assessment and Impurity Profiling in Research Samples

Ensuring the purity of research samples of this compound is critical for the validity of any scientific investigation. Impurity profiling, which involves the detection, identification, and quantification of impurities, is a key aspect of this process. pharmatutor.orgnih.govijpsr.com Advanced analytical techniques, particularly hyphenated chromatographic methods, are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC), coupled with a high-resolution mass spectrometer (LC-MS), is the most powerful technique for impurity profiling. nih.gov A reverse-phase HPLC method would be developed to separate this compound from any potential impurities. The choice of a suitable column, such as a C18, and the optimization of the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) are crucial for achieving the desired separation. researchgate.net

Potential impurities in a research sample of this compound could include:

Starting materials: Unreacted precursors from the synthesis.

Intermediates: Compounds formed during the synthetic process that have not fully reacted to form the final product.

By-products: Resulting from side reactions during the synthesis.

Degradation products: Formed by the decomposition of the target compound under storage or experimental conditions. iajps.com

Once separated by HPLC, the eluting compounds are introduced into the mass spectrometer. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion of an impurity. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting fragmentation pattern provides a "fingerprint" of the molecule, aiding in its identification. nih.gov

Table 2: Potential Impurities in Research Samples of this compound and their Method of Detection

Potential ImpurityOriginPrimary Analytical Technique for Detection and Characterization
Isonicotinic acidStarting material/Degradation productHPLC-UV, LC-MS
Cyclopropylsulfonyl chlorideStarting materialGC-MS, LC-MS (after derivatization)
2-Hydroxyisonicotinic acidBy-productHPLC-UV, LC-MS
Isomers of the final productBy-productHPLC-UV, LC-MS
Polymeric impuritiesBy-productSize Exclusion Chromatography, LC-MS

Note: This table lists hypothetical but plausible impurities based on the structure of the target compound.

Method Validation for Reproducibility and Reliability in Research Settings

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a process of validation. researchgate.net In a research setting, while the extent of validation may not be as stringent as in a regulated pharmaceutical quality control environment, it is still essential to demonstrate that the method is reproducible and provides meaningful data. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for analytical method validation that can be adapted for research purposes. ich.orggmp-compliance.org

For an HPLC method developed for the analysis of this compound, the following validation parameters would be assessed:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that the peaks for these components are well-resolved from the analyte peak.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of solutions of known concentrations and plotting the detector response versus concentration.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of the analyte (a reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Table 3: Summary of Method Validation Parameters for a Research-Grade HPLC Assay of this compound

Validation ParameterTypical Acceptance Criteria for Research Setting
SpecificityAnalyte peak is resolved from impurity and matrix peaks (Resolution > 2).
LinearityCorrelation coefficient (r²) ≥ 0.99
RangeDefined by the linearity study.
AccuracyRecovery of 98-102%
Precision (Repeatability)RSD ≤ 2%
Precision (Intermediate)RSD ≤ 3%
Limit of Quantitation (LOQ)Signal-to-noise ratio ≥ 10
RobustnessNo significant change in results with minor variations in method parameters.

Note: The acceptance criteria in this table are representative and may be adjusted based on the specific requirements of the research.

Q & A

Q. Q1. What are the recommended analytical techniques for characterizing the purity and structural integrity of 2-(cyclopropylsulfonyl)isonicotinic acid?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (gradient elution) to assess purity. Monitor UV absorption at 220–260 nm for sulfonyl and carboxylic acid moieties .
  • Nuclear Magnetic Resonance (NMR): Employ 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ to confirm the cyclopropylsulfonyl group (e.g., cyclopropyl proton signals at δ 1.0–1.5 ppm) and isonicotinic acid backbone (aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode is ideal for detecting the molecular ion peak (expected m/z ≈ 255.3 for C₉H₉NO₄S).

Q. Q2. How should researchers design experiments to optimize the synthesis of this compound while minimizing side products?

Methodological Answer:

  • Factorial Design: Use a 2³ factorial design to evaluate variables: reaction temperature (80–120°C), solvent (DMF vs. THF), and molar ratio (1:1.2–1:3 of cyclopropylsulfonyl chloride to isonicotinic acid) .
  • Control Parameters: Monitor pH (maintain ≤7 to prevent esterification of the carboxylic acid group) and reaction time (2–6 hours).
  • Analytical Validation: Track intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and quantify yield using HPLC .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate the electrophilicity index (ω) of the sulfonyl group to assess susceptibility to nucleophilic attack. Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set .
  • Transition State Analysis: Identify energy barriers for sulfonyl group displacement using NBO (Natural Bond Orbital) analysis.
  • Validation: Compare computational results with experimental kinetic data (e.g., rate constants in polar aprotic solvents) .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Meta-Analysis Framework:
    • Data Normalization: Adjust for variations in assay conditions (e.g., IC₅₀ values normalized to control compounds).
    • Structure-Activity Relationship (SAR): Cluster derivatives by substituent position (e.g., para vs. meta on the isonicotinic acid ring) and correlate with activity trends .
    • Statistical Validation: Apply ANOVA to identify significant outliers in potency data (p < 0.05) .
  • Mechanistic Studies: Use fluorescence polarization to test binding affinity to target enzymes (e.g., enoyl-ACP reductase) and validate via X-ray crystallography .

Q. Q5. How to assess the compound’s stability under physiological conditions for preclinical studies?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
    • Thermal Stability: Store at 40°C/75% RH for 4 weeks. Use Arrhenius kinetics to extrapolate shelf life.
  • Metabolite Identification: Perform hepatocyte incubation followed by UPLC-QTOF-MS to detect phase I/II metabolites .

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